1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’,3’-Dihydrospiro[[1,3]dioxolane-2,2’-indene] is a unique organic compound with the molecular formula C11H12O2 It is characterized by a spirocyclic structure, which includes a dioxolane ring fused to an indene moiety
Vorbereitungsmethoden
The synthesis of 1’,3’-dihydrospiro[[1,3]dioxolane-2,2’-indene] typically involves the reaction of indene with ethylene glycol in the presence of an acid catalyst . The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
1’,3’-Dihydrospiro[[1,3]dioxolane-2,2’-indene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1’,3’-Dihydrospiro[[1,3]dioxolane-2,2’-indene] has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Research into its biological activity includes studies on its potential as a pharmaceutical intermediate.
Medicine: It may be explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1’,3’-dihydrospiro[[1,3]dioxolane-2,2’-indene] involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1’,3’-Dihydrospiro[[1,3]dioxolane-2,2’-indene] can be compared with similar compounds such as:
2’,3’-dihydrospiro[1,3-dioxolane-2,1’-indene]-3’-one: This compound has a similar spirocyclic structure but with a ketone functional group.
Dispiro[1,3-dioxolane-2,2’-bicyclo[2.2.1]heptane-3’,2’'-[1,3]dioxolane]: This compound features a more complex spirocyclic system with additional rings.
The uniqueness of 1’,3’-dihydrospiro[[1,3]dioxolane-2,2’-indene] lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
183-24-4 |
---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
spiro[1,3-dihydroindene-2,2'-1,3-dioxolane] |
InChI |
InChI=1S/C11H12O2/c1-2-4-10-8-11(7-9(10)3-1)12-5-6-13-11/h1-4H,5-8H2 |
InChI-Schlüssel |
AVAUMROQKAQZMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2(O1)CC3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.